molecular formula C9H12O3 B13076931 (3Z)-3-(Ethoxymethylidene)cyclohexane-1,2-dione

(3Z)-3-(Ethoxymethylidene)cyclohexane-1,2-dione

Cat. No.: B13076931
M. Wt: 168.19 g/mol
InChI Key: ZJFRVINOSOXUJX-SREVYHEPSA-N
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Description

(3Z)-3-(Ethoxymethylidene)cyclohexane-1,2-dione is an organic compound with a unique structure that includes a cyclohexane ring substituted with an ethoxymethylidene group at the 3-position and two keto groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(Ethoxymethylidene)cyclohexane-1,2-dione typically involves the reaction of cyclohexane-1,2-dione with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl formate to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(Ethoxymethylidene)cyclohexane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The ethoxymethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3Z)-3-(Ethoxymethylidene)cyclohexane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3Z)-3-(Ethoxymethylidene)cyclohexane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto groups can form hydrogen bonds with active sites, while the ethoxymethylidene group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2-dione: A simpler analog without the ethoxymethylidene group.

    Cyclohexane-1,3-dione: Another analog with keto groups at different positions.

    Cyclohexane-1,2,3-trione: A more oxidized analog with three keto groups.

Uniqueness

(3Z)-3-(Ethoxymethylidene)cyclohexane-1,2-dione is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

(3Z)-3-(ethoxymethylidene)cyclohexane-1,2-dione

InChI

InChI=1S/C9H12O3/c1-2-12-6-7-4-3-5-8(10)9(7)11/h6H,2-5H2,1H3/b7-6-

InChI Key

ZJFRVINOSOXUJX-SREVYHEPSA-N

Isomeric SMILES

CCO/C=C\1/CCCC(=O)C1=O

Canonical SMILES

CCOC=C1CCCC(=O)C1=O

Origin of Product

United States

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